molecular formula C10H14N2 B1382024 4-(3,3-Dimethylazetidin-2-yl)pyridine CAS No. 1781917-86-9

4-(3,3-Dimethylazetidin-2-yl)pyridine

Cat. No.: B1382024
CAS No.: 1781917-86-9
M. Wt: 162.23 g/mol
InChI Key: OVCUSDDNWFWDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,3-Dimethylazetidin-2-yl)pyridine is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol. This compound features a pyridine ring substituted with a 3,3-dimethylazetidin-2-yl group, making it a unique structure in the realm of organic chemistry.

Chemical Reactions Analysis

4-(3,3-Dimethylazetidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pyridine ring can be substituted with different nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of reduced pyridine derivatives.

Scientific Research Applications

4-(3,3-Dimethylazetidin-2-yl)pyridine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethylazetidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not provided in the sources, compounds with similar structures often interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-(3,3-Dimethylazetidin-2-yl)pyridine can be compared with other similar compounds, such as:

    3-(3,3-Dimethylazetidin-2-yl)pyridine: A structural isomer with the azetidine group attached at a different position on the pyridine ring.

    Pyridine derivatives: Compounds with various substituents on the pyridine ring, each exhibiting unique chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

4-(3,3-dimethylazetidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-10(2)7-12-9(10)8-3-5-11-6-4-8/h3-6,9,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCUSDDNWFWDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1C2=CC=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781917-86-9
Record name 4-(3,3-dimethylazetidin-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,3-Dimethylazetidin-2-yl)pyridine
Reactant of Route 2
4-(3,3-Dimethylazetidin-2-yl)pyridine
Reactant of Route 3
4-(3,3-Dimethylazetidin-2-yl)pyridine
Reactant of Route 4
4-(3,3-Dimethylazetidin-2-yl)pyridine
Reactant of Route 5
4-(3,3-Dimethylazetidin-2-yl)pyridine
Reactant of Route 6
4-(3,3-Dimethylazetidin-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.